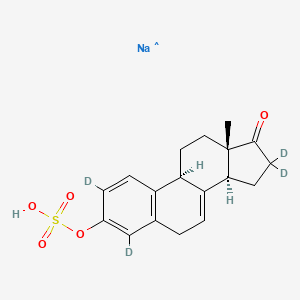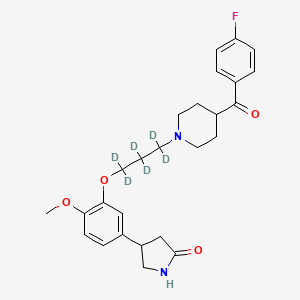
Mdh1-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mdh1-IN-2 is a potent and selective inhibitor of malate dehydrogenase 1 (MDH1), an enzyme that plays a crucial role in the malate-aspartate shuttle and the tricarboxylic acid cycle. This compound has shown potential in cancer research due to its ability to inhibit MDH1, which is often overexpressed in various cancers .
Preparation Methods
The synthesis of Mdh1-IN-2 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically involves the use of organic solvents and reagents such as ethyl and methyl acrylate, with microwave irradiation to produce the desired esters
Chemical Reactions Analysis
Mdh1-IN-2 undergoes various chemical reactions, including oxidation and reduction. The compound’s structure allows it to participate in reversible oxidation-reduction reactions, which are essential for its inhibitory activity on MDH1 . Common reagents used in these reactions include NAD+/NADH, which are cofactors in the enzymatic processes involving MDH1 . The major products formed from these reactions are typically oxaloacetate and malate, depending on the direction of the reaction.
Scientific Research Applications
Mdh1-IN-2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, this compound has been shown to inhibit the growth of lung cancer cell lines by reducing ATP content and suppressing the accumulation of hypoxia-inducible factor 1-alpha (HIF-1α) .
Mechanism of Action
The mechanism of action of Mdh1-IN-2 involves the inhibition of MDH1, which catalyzes the reversible oxidation of malate to oxaloacetate. By inhibiting MDH1, this compound disrupts the malate-aspartate shuttle and the tricarboxylic acid cycle, leading to reduced NADH production and impaired cellular respiration . This inhibition affects various molecular targets and pathways, including the reduction of HIF-1α and its target genes .
Comparison with Similar Compounds
Mdh1-IN-2 is unique compared to other MDH1 inhibitors due to its high selectivity and potency. Similar compounds include other MDH1 inhibitors and dual MDH1/MDH2 inhibitors, which also target the malate-aspartate shuttle and the tricarboxylic acid cycle .
Properties
Molecular Formula |
C25H33NO5 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
methyl 4-methoxy-3-[[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]amino]benzoate |
InChI |
InChI=1S/C25H33NO5/c1-24(2,3)16-25(4,5)18-9-11-19(12-10-18)31-15-22(27)26-20-14-17(23(28)30-7)8-13-21(20)29-6/h8-14H,15-16H2,1-7H3,(H,26,27) |
InChI Key |
MHYUTDIUXARMRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1,4-Bis[2-(2-aminoethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B12414118.png)



